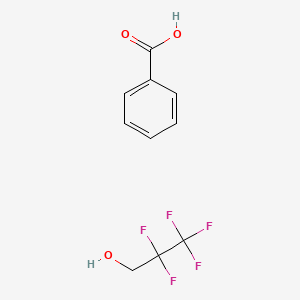![molecular formula C25H31FN2O5 B12084011 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a chromenone structure. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, each requiring specific reagents and conditions. One of the key steps in the synthesis is the formation of the benzoxazole ring, which can be achieved through the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate (K2CO3), under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques, such as recrystallization or chromatography, to ensure the purity of the final product.
化学反应分析
Types of Reactions
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the chromenone structure can be reduced to form an alcohol.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.
科学研究应用
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is being investigated for its use in the treatment of various diseases, including neurological disorders and infections.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, modulating their function. The chromenone structure may also play a role in the compound’s overall biological activity by stabilizing its interaction with target proteins.
相似化合物的比较
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares the benzoxazole and piperidine rings but lacks the chromenone structure.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar to the previous compound, it contains the benzoxazole and piperidine rings but differs in the substitution pattern.
3-Hydroxybenzisoxazole: This compound contains the benzoxazole ring but lacks the piperidine and chromenone structures.
Uniqueness
The uniqueness of 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for use in various fields of scientific research.
属性
分子式 |
C25H31FN2O5 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C25H31FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2,4,12,15-16,19,21-22,29H,1,3,5-11,13-14H2 |
InChI 键 |
DPUKTSYHKJDBDM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1OCCCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)OC=C(C2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


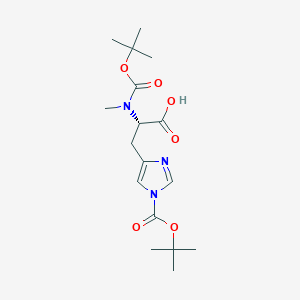
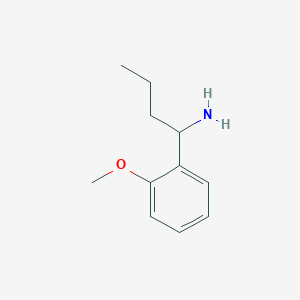
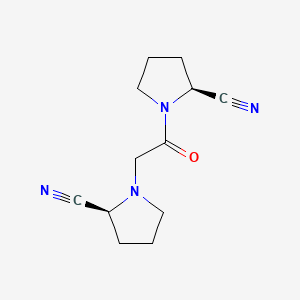
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
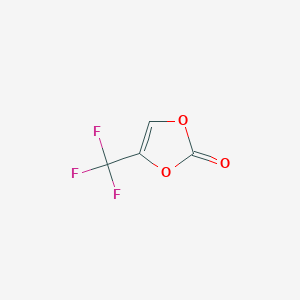
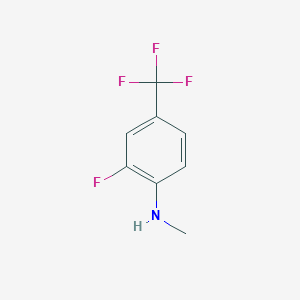
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
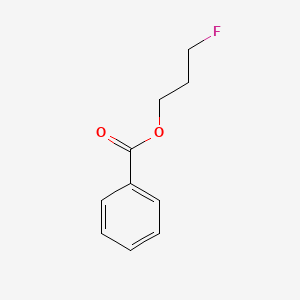

![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

